C12H12ClN7OS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C12H12ClN7OS is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a diverse array of functional groups, including a chlorine atom, nitrogen atoms, and a sulfur atom, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H12ClN7OS typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of aldehydes or ketones as starting materials, which react with amines to form imines.

Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, sulfur, and additional nitrogen atoms. This can be achieved through halogenation, thiolation, and amination reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

C12H12ClN7OS: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

C12H12ClN7OS: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of C12H12ClN7OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its versatility as a research tool.

Comparison with Similar Compounds

Similar Compounds

C12H12ClN7O: Lacks the sulfur atom, which may result in different reactivity and biological activity.

C12H12ClN7S: Similar structure but without the oxygen atom, affecting its chemical properties.

C12H12ClN7OS2: Contains an additional sulfur atom, potentially altering its reactivity and applications.

Uniqueness

C12H12ClN7OS: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.

Biological Activity

C12H12ClN7OS is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound contains:

- Carbon (C) : 12

- Hydrogen (H) : 12

- Chlorine (Cl) : 1

- Nitrogen (N) : 7

- Oxygen (O) : 1

- Sulfur (S) : 1

The presence of nitrogen and sulfur suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and antimicrobial activity.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of benzenesulphonamide have shown promising results, with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound 4a | E. coli | 6.67 |

| Compound 4d | S. aureus | 6.63 |

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable, particularly in the context of carrageenan-induced edema models in rats. Similar compounds have demonstrated significant reductions in inflammation, with efficacy rates exceeding 90% in some studies . This suggests that this compound may also possess similar anti-inflammatory properties.

Table 2: Anti-inflammatory Efficacy of Related Compounds

| Compound | Efficacy (%) at 3h |

|---|---|

| Compound 4a | 87.83 |

| Compound 4c | 89.66 |

| This compound | TBD |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial metabolism. For instance, sulphonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting their antimicrobial effects . Additionally, the presence of the chlorine atom may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- A study synthesized a series of benzenesulphonamide derivatives and evaluated their biological activities, finding that modifications at specific positions significantly affected their antimicrobial and anti-inflammatory efficacy .

- Another research effort highlighted the structure-activity relationship (SAR) within similar compounds, demonstrating how variations in functional groups can lead to enhanced biological profiles .

Table 3: Summary of Case Studies on Biological Activity

Properties

Molecular Formula |

C12H12ClN7OS |

|---|---|

Molecular Weight |

337.79 g/mol |

IUPAC Name |

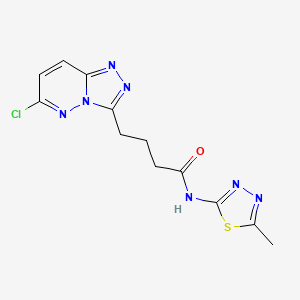

4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |

InChI |

InChI=1S/C12H12ClN7OS/c1-7-15-18-12(22-7)14-11(21)4-2-3-9-16-17-10-6-5-8(13)19-20(9)10/h5-6H,2-4H2,1H3,(H,14,18,21) |

InChI Key |

HGJDBBZUXBYRQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.